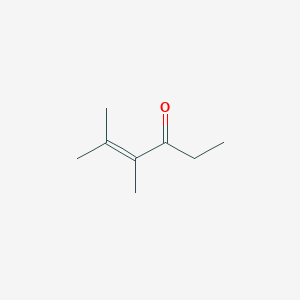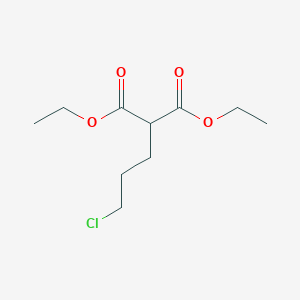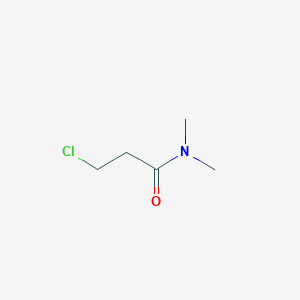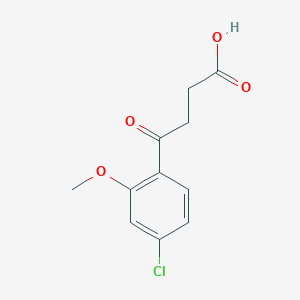
3,4-Dimetilfenil isotiocianato
Descripción general
Descripción
3,4-Dimethylphenyl isothiocyanate (3,4-DMIT) is an isothiocyanate compound with the chemical formula C7H7NS. It is an organic compound that can be derived from the reaction of dimethylbenzenesulfonyl chloride with sodium isothiocyanate. 3,4-DMIT has been used in a wide range of scientific and medical research applications, including biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los isotiocianatos, incluido el 3,4-Dimetilfenil isotiocianato, exhiben diversas características biológicas, una de las cuales es su propiedad antimicrobiana . Se ha descubierto que son efectivos contra una amplia gama de microorganismos.
Propiedades Antiinflamatorias
Otra aplicación significativa de los isotiocianatos son sus propiedades antiinflamatorias . Pueden ayudar a reducir la inflamación en el cuerpo, lo que es beneficioso para tratar diversas enfermedades inflamatorias.
Propiedades Anticancerígenas
Se ha descubierto que los isotiocianatos tienen propiedades anticancerígenas . Pueden inhibir el crecimiento de células cancerosas e inducir la apoptosis, lo que los convierte en un posible agente terapéutico para el tratamiento del cáncer.
Química Sintética
En el campo de la química sintética, los isotiocianatos sirven como plataformas valiosas para transformaciones versátiles . Se utilizan como materiales de partida en diversas reacciones químicas, contribuyendo a la síntesis de una amplia gama de compuestos.
Propiedades Antioxidantes
Los isotiocianatos también poseen propiedades antioxidantes . Pueden neutralizar los radicales libres dañinos en el cuerpo, evitando así el estrés oxidativo y las enfermedades relacionadas.
Quimioprevención
Se ha descubierto que los isotiocianatos, incluido el this compound, tienen propiedades quimiopreventivas . Pueden inhibir el inicio y la progresión de ciertas enfermedades, lo que los convierte en un posible agente para la prevención de enfermedades.
Síntesis de Tiofeno
Los isotiocianatos se han utilizado en la síntesis de tiofenos . La reacción de los isotiocianatos con otros compuestos puede producir tiofenos polisustituidos, que tienen diversas aplicaciones en química medicinal y ciencia de materiales.
Propiedades Antitumorales
Además de sus propiedades anticancerígenas, los isotiocianatos también exhiben propiedades antitumorales . Pueden inhibir el crecimiento y la metástasis del tumor, lo que los convierte en un posible agente terapéutico para el tratamiento del tumor.
Mecanismo De Acción
Target of Action
3,4-Dimethylphenyl isothiocyanate is a chemical compound that primarily targets the respiratory system
Mode of Action
It is known that isothiocyanates, a class of compounds to which 3,4-dimethylphenyl isothiocyanate belongs, can modulate a large number of cancer-related targets or pathways . This includes inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .
Biochemical Pathways
Isothiocyanates, including 3,4-Dimethylphenyl isothiocyanate, are derived from the enzymatic hydrolysis of glucosinolates . They can affect various biochemical pathways, including those related to carcinogenesis, apoptosis, and cell cycle regulation . .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates in general have been shown to have chemopreventive effects, potentially due to their ability to modulate various biochemical pathways .
Action Environment
The action, efficacy, and stability of 3,4-Dimethylphenyl isothiocyanate can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place with the container kept tightly closed . .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, and protective measures such as wearing gloves and eye protection should be taken .
Análisis Bioquímico
Biochemical Properties
They are highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues .
Cellular Effects
For instance, they have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .
Molecular Mechanism
Isothiocyanates are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Isothiocyanates are generally stable under physiological conditions .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of 3,4-Dimethylphenyl isothiocyanate in animal models. Isothiocyanates have been shown to have chemoprotective effects against cancer in various animal models .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to be rapidly absorbed and demonstrate notable bioavailability .
Propiedades
IUPAC Name |
4-isothiocyanato-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSHJWKBNJMGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172827 | |
| Record name | 3,4-Dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19241-17-9 | |
| Record name | 4-Isothiocyanato-1,2-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isothiocyanato-1,2-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)







